2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
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Overview
Description
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its unique structure, which includes two oxazole rings connected by an ethane bridge, each substituted with diphenyl groups. It is a valuable compound in the field of organic chemistry due to its ability to facilitate various chemical reactions and its applications in scientific research.
Preparation Methods
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the reaction of 4,5-diphenyl-4,5-dihydrooxazole with ethane-1,1-diyl dichloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties[][3].
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its ability to act as a chiral ligand, forming complexes with metal ions or other molecules. These complexes can then participate in various catalytic processes, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals and interaction with specific functional groups on substrates.
Comparison with Similar Compounds
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can be compared with other similar compounds such as:
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): This compound has a similar ethane bridge but different substituents on the aromatic rings, leading to different chemical properties and applications.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound features a diphenylethene bridge instead of an ethane bridge, resulting in different reactivity and applications.
The uniqueness of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific structure, which provides distinct chiral properties and makes it highly effective in enantioselective synthesis.
Properties
Molecular Formula |
C32H28N2O2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3 |
InChI Key |
DCRXVJKUYDZQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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